molecular formula C11H16O B8789581 Methylencampher

Methylencampher

Cat. No. B8789581
M. Wt: 164.24 g/mol
InChI Key: XWHIOJOWXZILNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylencampher is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methylencampher suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylencampher including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methylencampher

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1,7,7-trimethyl-3-methylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H16O/c1-7-8-5-6-11(4,9(7)12)10(8,2)3/h8H,1,5-6H2,2-4H3

InChI Key

XWHIOJOWXZILNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2=C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(trifluoroacetyl)camphor (45 mg, 0.19 mmol) in benzene (10 mL) were added K2CO3 (82 mg, 0.59 mmol), 18-crown-6 (13 mg, 0.05 mmol), and paraformaldehyde (200 mg, 6.59 mmol). The suspension was heated to 80° C. for 2 h and then heated to reflux (oil bath=90° C.) for 4 h. The mixture was allowed to cool to room temperature, saturated aqueousNH4Cl (10 mL) was added, and the resulting mixture was extracted with EtOAc (3×10 mL). The organics were dried over Na2SO4 and concentrated under reduced pressure. SiO2 flash chromatography (5% Et2O in hexanes) afforded the α-methylene camphor as a pale yellow oil (32 mg) in 95% yield.
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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